An In-Depth Technical Guide to [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid
An In-Depth Technical Guide to [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid, also known by its CAS Number 26165-63-9, is a synthetic compound that has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2][3] Structurally, it features a central phenylacetic acid moiety with a 2,5-dimethylpyrrole group attached to the phenyl ring. This compound has demonstrated notable biological activity, primarily as a selective inhibitor of monoamine oxidase B (MAO-B) and a moderate inhibitor of acetylcholinesterase (AChE).[4] Furthermore, studies have indicated its potential neuroprotective and antioxidant properties, suggesting its relevance in the context of neurodegenerative diseases.[4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental protocols related to [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid.
Physicochemical and Spectroscopic Data
A summary of the known physicochemical properties of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid is presented below. While experimental spectroscopic data for this specific molecule is not widely published, representative data from closely related analogs are provided for reference.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 26165-63-9 | [1][2][3] |
| Molecular Formula | C₁₄H₁₅NO₂ | [1][3] |
| Molecular Weight | 229.27 g/mol | [1][3] |
| Melting Point | 110-112 °C | [2] |
| Boiling Point (Predicted) | 401.2 ± 33.0 °C | [2] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2][5] |
Spectroscopic Data (Reference)
The following are representative spectroscopic data for structurally similar compounds, which can aid in the characterization of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid.
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Infrared (IR) Spectroscopy: For a similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, characteristic peaks for the C-H bonds of the pyrrole ring are observed around 2927-2952 cm⁻¹.[6][7] It is expected that [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid would show characteristic absorptions for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-H stretches of the aromatic and pyrrole rings.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: For 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the two equivalent methyl groups on the pyrrole ring appear as a singlet at 2.13 ppm, and the two equivalent C-H protons of the pyrrole ring appear as a singlet at 5.98 ppm.[6][7] For [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid, one would expect to see signals for the pyrrole methyl and C-H protons, the protons of the phenyl ring (likely as two doublets in the aromatic region), and a singlet for the methylene protons of the acetic acid group.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: In 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the pyrrole methyl carbons resonate at 12.1 ppm, the pyrrole C-H carbons at 108.8 ppm, and the pyrrole carbons attached to the methyl groups at 129.5 ppm.[6][7] For the target compound, signals for the pyrrole carbons, the phenyl carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid would be expected.
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Mass Spectrometry: The exact mass of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid is 229.1103 g/mol .[1][8] High-resolution mass spectrometry (HRMS) would be the definitive method for confirming this mass.
Synthesis Protocol
The synthesis of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid can be achieved through the Paal-Knorr pyrrole synthesis, a well-established method for the formation of pyrrole rings from a 1,4-dicarbonyl compound and a primary amine.[9][10][11] In this case, the reactants are 4-aminophenylacetic acid and hexane-2,5-dione.
Paal-Knorr Synthesis of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid
Objective: To synthesize [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid from 4-aminophenylacetic acid and hexane-2,5-dione.
Materials:
-
4-Aminophenylacetic acid
-
Hexane-2,5-dione
-
Glacial acetic acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenylacetic acid (1.0 equivalent) in glacial acetic acid.
-
Add hexane-2,5-dione (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid.
Expected Yield: Yields for Paal-Knorr syntheses can vary but are often in the moderate to good range.
Biological Activity and Mechanism of Action
[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid exhibits significant biological activity as a dual inhibitor of MAO-B and AChE, with a strong selectivity for MAO-B.[4]
Monoamine Oxidase B (MAO-B) Inhibition
The compound is a potent and selective inhibitor of MAO-B.[4] MAO-B is a key enzyme in the catabolism of dopamine in the brain. By inhibiting MAO-B, this compound can increase the levels of dopamine in the synaptic cleft, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.
Acetylcholinesterase (AChE) Inhibition
The compound also demonstrates moderate inhibitory activity against AChE.[4] AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the brain, a mechanism used in the treatment of Alzheimer's disease to improve cognitive function.
Neuroprotective and Antioxidant Effects
Studies have shown that [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid exhibits neuroprotective and antioxidant effects in models of neurotoxicity.[4] This activity is likely linked to its ability to reduce oxidative stress, a common pathological feature in many neurodegenerative diseases.
Quantitative Biological Data
| Target | IC₅₀ (µM) | Reference |
| MAO-B | 0.344 ± 0.10 | [4] |
| AChE | 375.20 ± 52.99 | [4] |
| MAO-A | > 100 | [4] |
| Butyrylcholinesterase (BChE) | > 100 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid.
MAO-B Inhibition Assay
A detailed protocol for determining the MAO-B inhibitory activity was not found in the search results. However, a general approach would involve incubating purified MAO-B enzyme with the test compound at various concentrations, followed by the addition of a suitable substrate (e.g., benzylamine). The rate of product formation would then be measured, typically using a spectrophotometric or fluorometric method.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the AChE inhibitory activity of the test compound.
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound dilutions, and the AChE enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Neuroprotection Assay (6-OHDA-induced toxicity in SH-SY5Y cells)
Objective: To assess the neuroprotective effect of the compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a human neuroblastoma cell line.[12][13][14]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics
-
6-hydroxydopamine (6-OHDA)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for cell viability assessment
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Induce neurotoxicity by adding a fixed concentration of 6-OHDA to the wells (excluding the control wells).
-
Incubate the cells for another 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate until formazan crystals form.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the protective effect of the compound.
Antioxidant Activity Assay (in isolated rat brain mitochondria)
Objective: To evaluate the antioxidant capacity of the compound in a biologically relevant system.
Materials:
-
Freshly isolated rat brain mitochondria
-
Assay buffer (e.g., potassium phosphate buffer)
-
An agent to induce oxidative stress (e.g., Fe²⁺/ascorbate or tert-butyl hydroperoxide)
-
Test compound
-
Reagents for measuring markers of oxidative stress (e.g., thiobarbituric acid reactive substances (TBARS) for lipid peroxidation, or a fluorescent probe for reactive oxygen species (ROS) production)
-
Spectrophotometer or fluorometer
Procedure:
-
Isolate mitochondria from rat brain tissue using standard differential centrifugation methods.[15]
-
Incubate the isolated mitochondria with the test compound at various concentrations.
-
Induce oxidative stress by adding the pro-oxidant agent.
-
After a defined incubation period, stop the reaction and measure the levels of oxidative stress markers.
-
For the TBARS assay, the reaction of malondialdehyde (a product of lipid peroxidation) with thiobarbituric acid is measured spectrophotometrically.
-
For ROS measurement, a fluorescent probe that reacts with ROS can be used, and the fluorescence intensity is measured.
-
Compare the levels of oxidative stress in the presence and absence of the test compound to determine its antioxidant activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for the neuroprotective effects of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid and a typical experimental workflow for its synthesis and biological evaluation.
Proposed Neuroprotective Signaling Pathway
Caption: Proposed mechanism of action for the neuroprotective effects.
Experimental Workflow: Synthesis and Biological Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. [4-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]-ACETIC ACID | 26165-63-9 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. achmem.com [achmem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. japsonline.com [japsonline.com]
- 13. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
